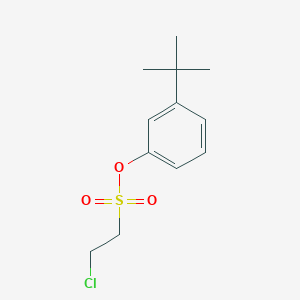
3-tert-Butylphenyl 2-chloroethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylphenyl 2-chloroethane-1-sulfonate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 3-tert-butylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{3-tert-Butylphenol} + \text{2-chloroethanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by nucleophiles such as alkoxides, thiolates, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide), thiolates (e.g., sodium thiolate), and amines (e.g., methylamine) are common nucleophiles used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Elimination Reactions: Alkenes are the major products.
Hydrolysis: The corresponding sulfonic acid is formed.
Wissenschaftliche Forschungsanwendungen
3-tert-Butylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile due to the presence of the chloro and sulfonate groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the modification of other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-tert-Butylphenyl 2-bromoethane-1-sulfonate
- 3-tert-Butylphenyl 2-iodoethane-1-sulfonate
- 3-tert-Butylphenyl 2-fluoroethane-1-sulfonate
Comparison
Compared to its analogs with different halogens (bromo, iodo, fluoro), 3-tert-Butylphenyl 2-chloroethane-1-sulfonate has unique reactivity due to the moderate leaving group ability of the chloro group. Bromine and iodine analogs may undergo reactions more readily due to better leaving group properties, while the fluoro analog may be less reactive.
Eigenschaften
CAS-Nummer |
54118-88-6 |
|---|---|
Molekularformel |
C12H17ClO3S |
Molekulargewicht |
276.78 g/mol |
IUPAC-Name |
(3-tert-butylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-12(2,3)10-5-4-6-11(9-10)16-17(14,15)8-7-13/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
UHEFSZVXXDJYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
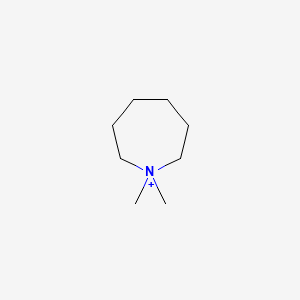
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
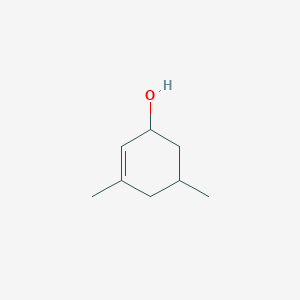
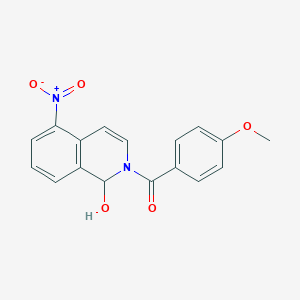
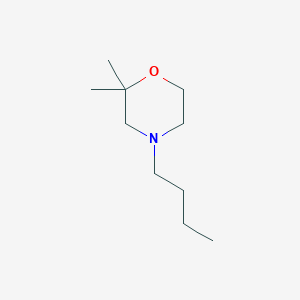
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
